1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in the literature . For instance, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications

1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid has a variety of scientific research applications. It can be used as a reactant in organic synthesis, as a catalyst in biochemical reactions, and as an inhibitor of enzymes. It has also been used in the synthesis of various heterocyclic compounds, such as 1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide and this compound ethyl ester. In addition, it has been used in the synthesis of various polymers and other materials.

Mechanism of Action

The mechanism of action of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of enzymes, particularly those involved in the synthesis of proteins. It has been shown to inhibit the activity of enzymes involved in the glycolysis pathway, as well as enzymes involved in the synthesis of fatty acids and cholesterol. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have an inhibitory effect on enzymes involved in the synthesis of proteins, fatty acids, and cholesterol. It has also been shown to have an inhibitory effect on the activity of enzymes involved in the synthesis of DNA and RNA. In addition, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates.

Advantages and Limitations for Lab Experiments

The advantages of using 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid in lab experiments include its stability, its low cost, and its versatility. It is a stable compound that can be stored for long periods of time without degradation. In addition, it is a relatively inexpensive compound that can be used in a variety of experiments. The main limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid research include further investigation of its mechanism of action, further exploration of its biochemical and physiological effects, and further development of its synthesis methods. Additional research could also be conducted to explore the potential therapeutic applications of this compound, such as its use as an inhibitor of enzymes involved in the synthesis of proteins, fatty acids, and cholesterol. In addition, further research could be conducted to explore the potential applications of this compound in the synthesis of polymers and other materials.

Synthesis Methods

1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid can be synthesized through a variety of methods. One of the most common methods is the reaction of 1,5-diphenyl-3-methyl-1H-1,2,4-triazole with ethyl chloroformate in the presence of an acid catalyst. This reaction produces a product that is then purified using column chromatography. Another method is the reaction of 1,5-diphenyl-3-methyl-1H-1,2,4-triazole with ethyl chloroformate in the presence of an acid catalyst, followed by a reaction with an alkylating agent such as dimethyl sulfate. This reaction produces a product that is then purified using column chromatography.

properties

IUPAC Name |

1,5-diphenyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)13-16-14(11-7-3-1-4-8-11)18(17-13)12-9-5-2-6-10-12/h1-10H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJKFWPNGGRTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352807 | |

| Record name | 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24058-92-2 | |

| Record name | 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diphenyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid amide derivatives effective against broad-leaved weeds while being safe for grasses?

A1: While the exact mechanism of action isn't detailed in the provided abstract [], the research suggests that these compounds exhibit selective herbicidal activity. This selectivity likely stems from differences in the physiological and biochemical processes between grasses and broad-leaved weeds. Further research is needed to elucidate the precise molecular target(s) of these compounds and the downstream effects leading to weed death.

Q2: How does the structure of the this compound amide derivatives influence their efficacy as herbicides?

A2: The abstract highlights the importance of specific structural features for the herbicidal activity of these compounds []. The presence of various substituents (R, X1, X2, Y1, Y2) on the core this compound amide structure likely influences their binding affinity to the target site, their uptake and translocation within the plant, and their metabolic stability. Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing these compounds for enhanced potency and selectivity.

A3: The research indicates that these compounds could be particularly effective against broad-leaved perennial weeds that are difficult to control with conventional herbicides, including those that have developed resistance []. This suggests they may offer a valuable new tool for weed management, potentially leading to improved crop yields and reduced reliance on traditional herbicides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

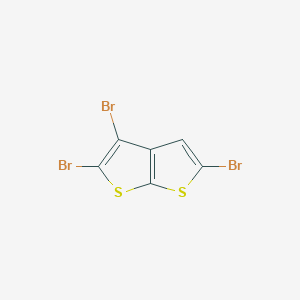

![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)

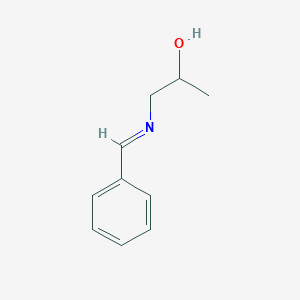

![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)

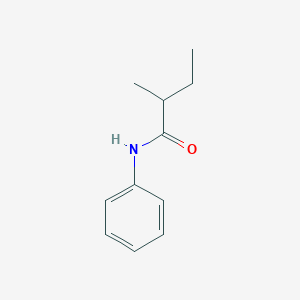

![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)